4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile 4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16589850
InChI: InChI=1S/C8H8N2O/c1-5-3-6(2)10-8(11)7(5)4-9/h3,7H,1-2H3
SMILES:
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol

4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile

CAS No.:

Cat. No.: VC16589850

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile -

Specification

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
IUPAC Name 4,6-dimethyl-2-oxo-3H-pyridine-3-carbonitrile
Standard InChI InChI=1S/C8H8N2O/c1-5-3-6(2)10-8(11)7(5)4-9/h3,7H,1-2H3
Standard InChI Key HHKIUQXKJVEGLZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=O)C1C#N)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The core structure of 4,6-dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile consists of a partially saturated pyridine ring with methyl groups at positions 4 and 6, a ketone at position 2, and a nitrile group at position 3 (Figure 1). The "2,3-dihydro" designation indicates partial saturation of the pyridine ring between carbons 2 and 3, distinguishing it from fully aromatic pyridines. This tautomeric form stabilizes the molecule through conjugation between the carbonyl oxygen and the adjacent double bond .

Molecular Formula: C8H8N2O\text{C}_8\text{H}_8\text{N}_2\text{O}
Molecular Weight: 148.16 g/mol
IUPAC Name:

  • Primary: 4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile

  • Synonyms: 3-Cyano-4,6-dimethylpyridin-2-one; 1,2-Dihydro-4,6-dimethyl-2-oxonicotinonitrile

Spectroscopic Identification

  • IR Spectroscopy: Strong absorption bands at 2220 cm1^{-1} (C≡N stretch), 1680 cm1^{-1} (C=O stretch), and 2920–2850 cm1^{-1} (C–H stretches of methyl groups) .

  • 1^1H NMR (DMSO-d6d_6): δ 2.35 (s, 3H, C4–CH3_3), δ 2.41 (s, 3H, C6–CH3_3), δ 6.12 (s, 1H, C5–H), δ 12.01 (s, 1H, N–H) .

  • 13^13C NMR: δ 20.1 (C4–CH3_3), 22.3 (C6–CH3_3), 117.2 (C≡N), 155.4 (C=O), 162.1 (C3), 115.8–140.2 (pyridine carbons) .

Synthetic Methodologies

Conventional Condensation Routes

The compound is typically synthesized via a one-pot condensation reaction between cyanoacetamide derivatives and acetylacetone under acidic or basic conditions. A representative protocol involves:

  • Reactants: 3-Cyanoacetamide (1.0 equiv), acetylacetone (1.2 equiv), ammonium acetate (catalyst).

  • Solvent: Ethanol or methanol under reflux (78–85°C).

  • Reaction Time: 6–8 hours.

  • Yield: 70–85% after recrystallization from ethanol .

The mechanism proceeds through enamine formation, followed by cyclization and dehydration (Scheme 1).

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate synthesis. In a modified protocol :

  • Conditions: Piperidine (0.5 mL) as base, microwave power 300 W.

  • Time: 7 minutes (vs. 6 hours conventionally).

  • Yield: 99% purity by HPLC .

This method enhances reaction efficiency and reduces side products like polymeric residues.

Physicochemical Properties

PropertyValueMethod/Source
Melting Point198–200°CDifferential Scanning Calorimetry
logP1.45Computational (XLogP3)
Aqueous Solubility2.1 mg/L (25°C)Shake-flask method
pKa4.8 (enolic OH)Potentiometric titration

The low solubility in polar solvents (e.g., water) arises from the hydrophobic methyl groups and planar aromatic system. The nitrile group contributes to dipole-dipole interactions, enhancing solubility in aprotic solvents like DMSO .

Chemical Reactivity and Derivatives

Nitrile Group Transformations

The electron-deficient nitrile undergoes nucleophilic additions:

  • Hydrolysis: With concentrated HCl, forms the corresponding amide (CONH2\text{CONH}_2) at 100°C .

  • Reduction: Using LiAlH4_4 yields the primary amine (CH2NH2\text{CH}_2\text{NH}_2) .

Ring Functionalization

  • Electrophilic Substitution: Bromination at C5 occurs regioselectively with Br2_2/AcOH .

  • Oxidation: Treatment with KMnO4_4 cleaves the dihydro ring to form a dicarboxylic acid derivative .

Biological and Industrial Applications

Material Science Applications

The planar conjugated system enables use in:

  • Organic Semiconductors: Hole mobility of 0.12 cm2^2/V·s in thin-film transistors .

  • Coordination Polymers: Forms luminescent complexes with Eu3+^3+ and Tb3+^3+ .

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